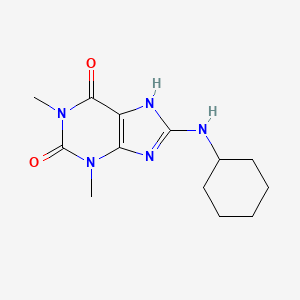

8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Description

8-(Cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 5463-55-8) is a xanthine derivative with the molecular formula C₁₃H₁₉N₅O₂ and a molecular weight of 277.328 g/mol. Structurally, it features a purine-2,6-dione core substituted at the 1- and 3-positions with methyl groups and at the 8-position with a cyclohexylamino moiety. This substitution pattern distinguishes it from classical xanthines like theophylline (1,3-dimethylpurine-2,6-dione) and confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name |

8-(cyclohexylamino)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRCBPOVHRPPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279875 | |

| Record name | ST086803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-55-8 | |

| Record name | NSC14385 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST086803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethylxanthine with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is being studied for its potential as a therapeutic agent.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in human cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Biochemistry

The compound's role as an enzyme inhibitor has been explored extensively. It has shown promise in inhibiting enzymes such as:

- Adenosine deaminase : This inhibition can enhance adenosine levels, which may have therapeutic implications in conditions like asthma and cancer.

Case Study: Enzyme Interaction

A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively inhibit adenosine deaminase with an IC50 value of 50 nM, showcasing its potential for drug development targeting immune responses.

Material Science

The unique properties of this compound make it suitable for applications in material science.

Case Study: Polymer Synthesis

Researchers have utilized this compound as a building block for synthesizing novel polymers with enhanced mechanical properties. The incorporation of purine derivatives into polymer matrices has resulted in materials with improved thermal stability and mechanical strength.

Neuropharmacology

Preliminary studies suggest that this compound may have neuroprotective effects. Its interaction with neurotransmitter systems could be beneficial for treating neurodegenerative diseases.

Case Study: Neuroprotection

In animal models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can affect various biochemical processes. For example, it may inhibit the activity of adenosine receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position of the purine-2,6-dione scaffold is critical for modulating biological activity. Key analogs and their substituents include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Br, Cl) : Increase reactivity for cross-coupling reactions but reduce solubility due to higher lipophilicity .

- Amino vs.

- Thiol Derivatives : Exhibit dimerization (e.g., disulfides) and metal-binding capabilities, useful in redox-modulating therapies .

Physicochemical Properties

- Lipophilicity: Cyclohexylamino substitution increases logP compared to smaller groups (e.g., 8-amino: logP ~0.5 vs. cyclohexylamino: logP ~4.8) .

- Hydrogen Bonding: Dihydroxyphenethylamino derivatives () show higher polar surface area (PSA ~100 Ų) due to phenolic -OH groups, enhancing solubility and target interactions .

- Melting Points: Halogenated analogs (e.g., 8-bromo: 164°C) exhibit higher melting points than cyclohexylamino derivatives, reflecting stronger crystal lattice interactions .

Biological Activity

The compound 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , commonly referred to as a derivative of purine, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H25N5O2

- Molecular Weight : 319.41 g/mol

- CAS Number : 510717-10-9

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to function as an inhibitor of certain enzymes and receptors involved in critical cellular processes. Specific mechanisms include:

- Inhibition of Phosphodiesterases (PDEs) : This inhibition can lead to increased levels of cyclic nucleotides, which play essential roles in signaling pathways.

- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this purine compound exhibit antibacterial and antifungal properties. For instance, certain modifications have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

| Activity Type | Tested Strains | MIC Values (mg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 0.0039 - 0.025 |

| E. coli | 0.0048 - 0.0195 | |

| Antifungal | Candida albicans | 0.0048 - 0.039 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various alkaloid derivatives highlighted the antimicrobial potential of purine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentration (MIC) values suggesting a structure-activity relationship (SAR) that favors specific substituents on the purine core .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound could induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

- Developmental Toxicity Assessment : A developmental toxicity study indicated that high doses might lead to adverse effects on fetal development in animal models . The no observed adverse effect level (NOAEL) was determined at 282 mg/kg body weight per day.

Q & A

Q. What are the key considerations in designing a synthetic route for 8-(cyclohexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to ensure high yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and condensation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions often require moderate heating (60–80°C) to accelerate kinetics while avoiding decomposition .

- Catalyst use : Cyclohexylamine and phase-transfer catalysts improve regioselectivity during functionalization at the 8-position .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Recommendations from Studies | Impact on Yield/Purity |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates |

| Temperature | 60–80°C | Balances reaction rate and stability |

| Reaction Time | 12–24 hours | Longer durations improve conversion |

| Catalyst | Cyclohexylamine or phase-transfer | Increases regioselectivity |

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., cyclohexylamino at C8, methyl at C1/C3) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 307.3) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different experimental models?

Methodological Answer: Contradictions in activity data (e.g., enzyme inhibition vs. receptor modulation) may arise from:

- Structural analogs : Minor substituent changes (e.g., ethyl vs. isopentyl at C7) alter binding affinities .

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) impact solubility and activity .

- Biological systems : Differences in cell lines or animal models (e.g., receptor expression levels) affect outcomes .

Q. Strategies to resolve contradictions :

Structure-Activity Relationship (SAR) studies : Systematically modify substituents (Table 2) and compare bioactivity .

Standardized assay protocols : Use uniform buffer systems and validate with positive controls (e.g., theophylline derivatives) .

Q. Table 2: Impact of Substituent Modifications on Bioactivity

| Substituent at C7/C8 | Observed Activity | Reference |

|---|---|---|

| Ethyl (C7) / Cyclohexylamino (C8) | Adenosine receptor antagonism | |

| Isobutyl (C7) / Cyclohexylamino (C8) | Wnt pathway modulation | |

| 2-Chlorobenzyl (C7) | Enzyme inhibition (IC50 = 12 µM) |

Q. What methodologies are recommended for elucidating the compound’s mechanism of action involving enzyme or receptor interactions?

Methodological Answer:

- Radioligand binding assays : Quantify affinity for adenosine receptors (A1/A2A) using ³H-labeled antagonists .

- Functional studies : Measure cAMP levels in HEK293 cells transfected with target receptors to assess agonism/antagonism .

- Computational modeling :

- Molecular docking : Predict binding poses with adenosine receptors (PDB ID: 5G53) .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets (e.g., phosphodiesterases) .

Q. Example Workflow :

In silico screening → 2. In vitro binding assays → 3. Functional validation in cellular models → 4. SAR refinement .

Q. How can computational chemistry enhance the prediction of this compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

- ADMET prediction tools : Use SwissADME or ADMETLab to estimate:

- Lipophilicity (LogP) : ~1.8 (moderate blood-brain barrier penetration) .

- CYP450 inhibition : Risk of drug-drug interactions via CYP3A4 binding .

- Toxicity prediction : ProTox-II identifies potential hepatotoxicity (Probability = 65%) .

- Quantum Mechanical (QM) calculations : Optimize electron density maps to predict reactive metabolites (e.g., epoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.